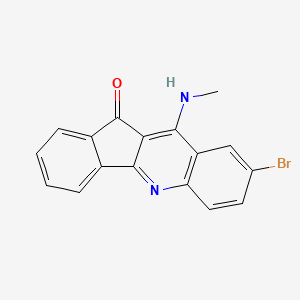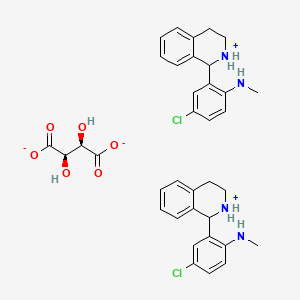
Bis((-)-1-(5-chloro-2-(methylamino)phenyl)-1,2,3,4-tetrahydroisoquinolinium) (R-(R*,R*))-tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis((-)-1-(5-chloro-2-(methylamino)phenyl)-1,2,3,4-tetrahydroisoquinolinium) (R-(R*,R*))-tartrate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis((-)-1-(5-chloro-2-(methylamino)phenyl)-1,2,3,4-tetrahydroisoquinolinium) (R-(R*,R*))-tartrate typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, chlorination, and methylation. The final step often involves the formation of the tartrate salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroisoquinoline core.
Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.
Substitution: Halogen substitution reactions, especially involving the chlorine atom, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide in acetone.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, the compound might be studied for its potential pharmacological properties. The tetrahydroisoquinoline core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the methylamino group suggests possible activity as a neurotransmitter modulator.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for Bis((-)-1-(5-chloro-2-(methylamino)phenyl)-1,2,3,4-tetrahydroisoquinolinium) (R-(R*,R*))-tartrate would depend on its specific application. In a biological context, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved would require detailed study to elucidate.
類似化合物との比較
Similar Compounds
Tetrahydroisoquinoline Derivatives: These compounds share the core structure and may have similar biological activities.
Chlorinated Phenyl Compounds: Compounds with a chlorinated phenyl group may exhibit similar chemical reactivity.
Methylamino Derivatives: These compounds often have pharmacological properties related to neurotransmitter modulation.
Uniqueness
The uniqueness of Bis((-)-1-(5-chloro-2-(methylamino)phenyl)-1,2,3,4-tetrahydroisoquinolinium) (R-(R*,R*))-tartrate lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties.
特性
CAS番号 |
84304-22-3 |
|---|---|
分子式 |
C36H40Cl2N4O6 |
分子量 |
695.6 g/mol |
IUPAC名 |
4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)aniline;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/2C16H17ClN2.C4H6O6/c2*1-18-15-7-6-12(17)10-14(15)16-13-5-3-2-4-11(13)8-9-19-16;5-1(3(7)8)2(6)4(9)10/h2*2-7,10,16,18-19H,8-9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |
InChIキー |
UXMXIFAXQZCHPH-CEAXSRTFSA-N |
異性体SMILES |
CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CC[NH2+]2.CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CC[NH2+]2.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
正規SMILES |
CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CC[NH2+]2.CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CC[NH2+]2.C(C(C(=O)[O-])O)(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


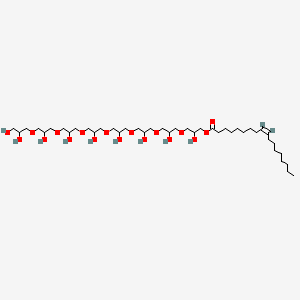


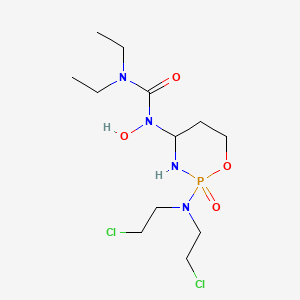
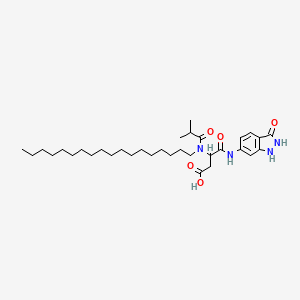
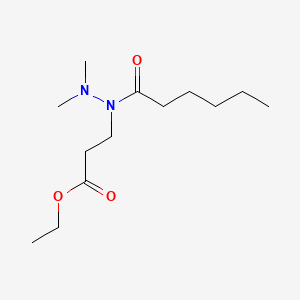
![2-(4-Aminophenyl)-5-[(2-tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12704849.png)
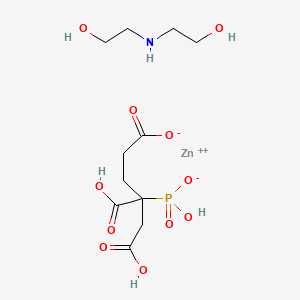
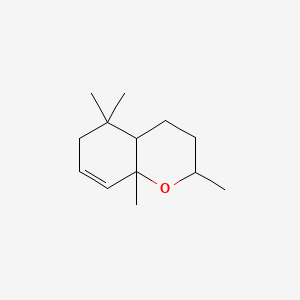
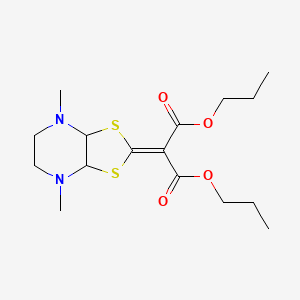

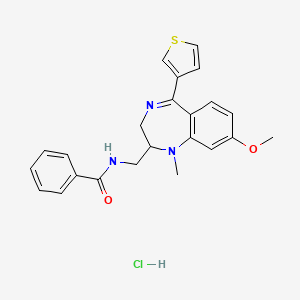
![tris[2-(2,6-dichlorophenoxy)ethyl] phosphite](/img/structure/B12704901.png)
